

# Pharmacological profile and properties of Laflunimus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Laflunimus**  
Cat. No.: **B590859**

[Get Quote](#)

## Laflunimus: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

### Abstract

**Laflunimus**, also known as HR325 and AP-325, is a novel investigational drug with a dual mechanism of action, positioning it as a compound of significant interest for both autoimmune diseases and neurological conditions. As an analogue of the active metabolite of leflunomide, A77 1726, its primary and most well-characterized mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This activity confers potent immunosuppressive and antiproliferative properties. More recently, **Laflunimus** has been identified as a positive allosteric modulator of the GABAA receptor, a mechanism being explored for the treatment of neuropathic pain. This guide provides a comprehensive overview of the pharmacological profile of **Laflunimus**, including its mechanisms of action, pharmacodynamics, available clinical trial data, and safety profile, based on publicly available preclinical and clinical research.

### Introduction

**Laflunimus** is a small molecule with a multifaceted pharmacological profile. Initially investigated for its immunosuppressive properties, its development has expanded to include its

effects on the central nervous system. This guide aims to provide a detailed technical overview for researchers and professionals in drug development, summarizing the current state of knowledge on **Laflunimus**.

## Mechanism of Action

**Laflunimus** exhibits two distinct mechanisms of action:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH): **Laflunimus** is a potent inhibitor of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.<sup>[1]</sup> This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells, such as activated lymphocytes.<sup>[2]</sup> By inhibiting DHODH, **Laflunimus** depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of T-cell and B-cell proliferation.<sup>[2]</sup> This mechanism is central to its immunosuppressive effects. The inhibition of DHODH by **Laflunimus** can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.<sup>[3]</sup>
- Positive Allosteric Modulator of GABAA Receptor: **Laflunimus** also acts as a positive allosteric modulator of the GABAA receptor.<sup>[4][5]</sup> GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a dampening of neuronal excitability. This mechanism is being investigated for the treatment of neuropathic pain.<sup>[4][5]</sup> The specific subunit selectivity of **Laflunimus** on GABAA receptors has not been publicly disclosed.

## Signaling Pathways

### DHODH Inhibition Pathway

The inhibition of DHODH by **Laflunimus** has significant downstream effects on cellular signaling, particularly in lymphocytes. By depleting pyrimidine pools, **Laflunimus** indirectly affects the expression of key regulatory proteins involved in cell cycle progression and proliferation, such as c-Myc and p21.<sup>[2][6][7]</sup> DHODH inhibition leads to a downregulation of c-Myc, a proto-oncogene that drives cell proliferation, and an upregulation of p21, a cyclin-dependent kinase inhibitor that promotes cell cycle arrest.<sup>[6][7]</sup>

[Click to download full resolution via product page](#)

Caption: DHODH Inhibition Pathway of **Laflunimus**.

## GABA<sub>A</sub> Receptor Positive Allosteric Modulation

**Laflunimus** enhances the inhibitory effects of GABA by binding to an allosteric site on the GABA<sub>A</sub> receptor. This leads to increased chloride influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. This mechanism is thought to contribute to its analgesic effects in neuropathic pain by restoring inhibitory tone in the nervous system.



[Click to download full resolution via product page](#)

Caption: GABA-A Receptor Modulation by **Laflunimus**.

## Pharmacodynamics

### Immunosuppressive and Anti-inflammatory Activity

**Laflunimus** has demonstrated potent immunosuppressive and anti-inflammatory effects in preclinical studies.

Table 1: In Vitro and In Vivo Immunosuppressive and Anti-inflammatory Activity of **Laflunimus** (HR325)

| Assay                       | System                                  | Endpoint                | IC50 / ID50     | Reference(s) |
|-----------------------------|-----------------------------------------|-------------------------|-----------------|--------------|
| Immunoglobulin Secretion    | LPS-stimulated mouse splenocytes        | IgM Secretion           | 2.5 $\mu$ M     | [8]          |
| IgG Secretion               | 2.0 $\mu$ M                             | [8]                     |                 |              |
| PGHS-1 Inhibition           | Isolated ovine PGHS-1                   | Prostaglandin Synthesis | 64 $\mu$ M      | [8]          |
| PGHS-2 Inhibition           | Isolated ovine PGHS-2                   | Prostaglandin Synthesis | 100 $\mu$ M     | [8]          |
| PGHS Inhibition             | Guinea pig polymorphonuclear leukocytes | Prostaglandin Synthesis | 415 nM          | [8]          |
| Secondary Antibody Response | SRBC-immunized mice                     | Anti-SRBC IgG           | 38 mg/kg (oral) | [8]          |

LPS: Lipopolysaccharide; PGHS: Prostaglandin Endoperoxide H Synthase; SRBC: Sheep Red Blood Cell.

The immunosuppressive effects of **Laflunimus** on immunoglobulin secretion were shown to be reversible with the addition of uridine, confirming the mechanism of action via DHODH inhibition.[8]

### Neuromodulatory Activity

In a Phase 2a clinical trial (NCT04429919), **Laflunimus** (AP-325) demonstrated a rapid onset of action, resulting in a clinically meaningful reduction in neuropathic pain within two weeks of treatment.<sup>[4]</sup> The analgesic effects were persistent even after the initial treatment period.<sup>[4]</sup>

## Pharmacokinetics

Detailed preclinical and clinical pharmacokinetic data for **Laflunimus**, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. It is known to be orally active.<sup>[8]</sup>

## Clinical Trials

**Laflunimus**, under the designation AP-325, has been evaluated in a Phase 2a clinical trial for the treatment of peripheral post-surgical neuropathic pain.

Table 2: Overview of the Phase 2a Clinical Trial of **Laflunimus** (AP-325) in Neuropathic Pain (NCT04429919)

| Parameter          | Description                                                                                                                                                                                                                                                                                              | Reference(s) |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Trial Identifier   | NCT04429919                                                                                                                                                                                                                                                                                              | [4][9][10]   |
| Phase              | 2a                                                                                                                                                                                                                                                                                                       | [4]          |
| Indication         | Peripheral post-surgical neuropathic pain                                                                                                                                                                                                                                                                | [10]         |
| Design             | Randomized, double-blind, placebo-controlled, parallel group                                                                                                                                                                                                                                             | [10]         |
| Number of Patients | 99                                                                                                                                                                                                                                                                                                       | [4]          |
| Treatment          | AP-325 (100 mg once daily for 10 days) or placebo                                                                                                                                                                                                                                                        | [10]         |
| Primary Outcome    | Change in Pain Intensity<br>Numerical Rating Scale (PI-NRS)                                                                                                                                                                                                                                              | [10]         |
| Key Findings       | - Rapid and clinically meaningful pain reduction.<br>- Persistent treatment effects.<br>- Significantly higher responder rates compared to placebo.<br>More than half of patients on AP-325 did not require rescue medication.<br>- Favorable Number Needed to Treat (NNT) compared to standard of care. | [4]          |

## Safety and Toxicology

Detailed preclinical toxicology data for **Laflunimus** are not publicly available.

In the Phase 2a clinical trial for neuropathic pain (NCT04429919), **Laflunimus** (AP-325) was reported to have a good safety and tolerability profile.[11][12] The observed side effects were

comparable to placebo, and importantly, no central nervous system side effects such as sedation, drowsiness, or dizziness were reported.[11][12] No serious adverse events were noted.[12]

## Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not available in the public domain. The following are generalized workflows based on the descriptions provided in the search results.

### In Vitro Immunoglobulin Secretion Assay

This workflow describes a general procedure for assessing the effect of **Laflunimus** on immunoglobulin secretion from activated B-cells.



[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Immunoglobulin Secretion Assay.

## In Vivo Secondary Antibody Response Model

This workflow outlines a general procedure for evaluating the in vivo immunosuppressive activity of **Laflunimus**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bu.edu [bu.edu]
- 2. [PDF] Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase | Semantic Scholar [semanticscholar.org]
- 3. Laflunimus - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Laflunimus (AP-325) / Algjax [delta.larvol.com]
- 5. medtechalert.com [medtechalert.com]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Laflunimus (AP-325) Trials - LARVOL Sigma [sigma.larvol.com]
- 10. AP-325 in Subjects With Peripheral Post-surgical Neuropathic Pain | Clinical Research Trial Listing [centerwatch.com]
- 11. Algjax Announces Positive Data from Phase 2a Proof of Concept Study Evaluating AP-325 in Patients with Neuropathic Pain | Algjax Pharmaceuticals GmbH [algjax.com]
- 12. occident.group [occident.group]
- To cite this document: BenchChem. [Pharmacological profile and properties of Laflunimus]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b590859#pharmacological-profile-and-properties-of-laflunimus\]](https://www.benchchem.com/product/b590859#pharmacological-profile-and-properties-of-laflunimus)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)